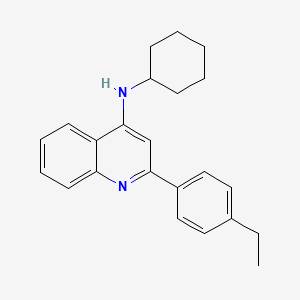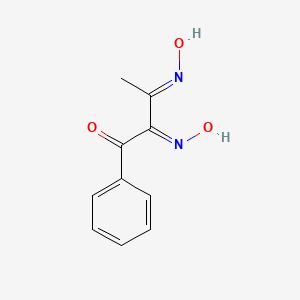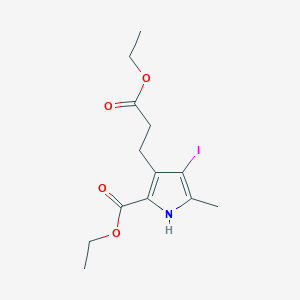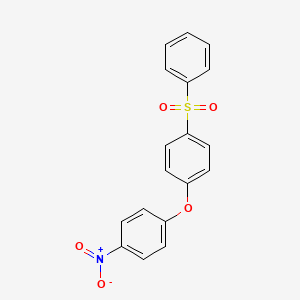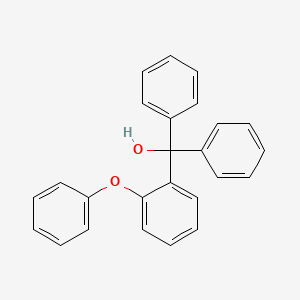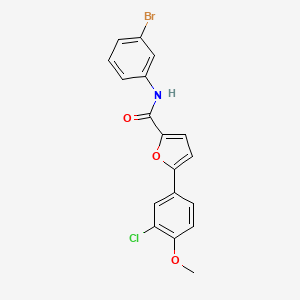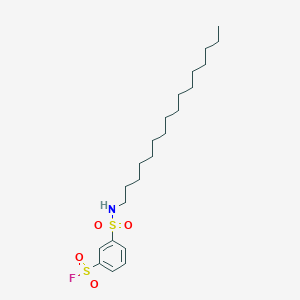
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C13H9N5O6 and a molecular weight of 331.247 g/mol . This compound is a derivative of 2,4-dinitrophenylhydrazine and is used primarily in the identification and analysis of carbonyl compounds such as aldehydes and ketones .
準備方法
Synthetic Routes and Reaction Conditions
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between 4-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst . The reaction can be represented as follows:
4-Nitrobenzaldehyde+2,4-Dinitrophenylhydrazine→4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the compound first adds across the carbon-oxygen double bond of a carbonyl compound (addition stage) and then loses a molecule of water (elimination stage) .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids like hydrochloric acid and sulfuric acid, which act as catalysts. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone derivative .
Major Products Formed
The major products formed from reactions involving this compound are hydrazone derivatives. These derivatives are often used in further chemical analyses and applications .
科学的研究の応用
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone has several scientific research applications:
Chemistry: It is used in the identification and analysis of carbonyl compounds such as aldehydes and ketones.
Industry: The compound is used in the quality control of industrial processes that involve carbonyl compounds.
作用機序
The mechanism of action of 4-nitrobenzaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of a carbonyl compound, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of a stable hydrazone derivative . The molecular targets and pathways involved in this mechanism are primarily related to the carbonyl functional group of the target compound .
類似化合物との比較
Similar Compounds
- 4-Bromobenzaldehyde 2,4-dinitrophenylhydrazone
- Glutaraldehyde 2,4-dinitrophenylhydrazone
- Formaldehyde 2,4-dinitrophenylhydrazone
- Acetaldehyde 2,4-dinitrophenylhydrazone
- Acetone 2,4-dinitrophenylhydrazone
- Acrolein 2,4-dinitrophenylhydrazone
- Propionaldehyde 2,4-dinitrophenylhydrazone
- Cyclohexanone 2,4-dinitrophenylhydrazone
Uniqueness
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is unique due to the presence of the nitro group on the benzaldehyde ring, which enhances its reactivity and stability. This makes it particularly useful in the identification and analysis of carbonyl compounds, as it forms stable hydrazone derivatives that can be easily analyzed using various chromatographic techniques .
特性
CAS番号 |
1836-28-8 |
|---|---|
分子式 |
C13H9N5O6 |
分子量 |
331.24 g/mol |
IUPAC名 |
2,4-dinitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H9N5O6/c19-16(20)10-3-1-9(2-4-10)8-14-15-12-6-5-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+ |
InChIキー |
NUBUWXTYLGHEJH-RIYZIHGNSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


